3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide is a chemical compound with a complex structure that includes a benzene ring substituted with chlorine, methyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide typically involves multiple steps. One common method includes the chlorination of N-methyl-2-(methylamino)benzene-1-sulfonamide. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide
- 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonic acid
- 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonyl chloride
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine, methyl, and sulfonamide groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H11ClN2O2S |
---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
3-chloro-N-methyl-2-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c1-10-8-6(9)4-3-5-7(8)14(12,13)11-2/h3-5,10-11H,1-2H3 |
InChI Key |
UBQPZAGUVIZRHV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1Cl)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.